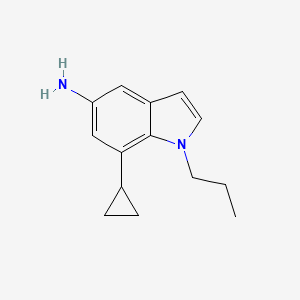
7-Cyclopropyl-1-propylindol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyclopropyl-1-propylindol-5-amine: is a synthetic indole derivative Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent functionalization steps introduce the cyclopropyl and propyl groups.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale Fischer indole synthesis followed by selective functionalization. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7-Cyclopropyl-1-propylindol-5-amine is used as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. Indole derivatives are known for their activity against a range of biological systems, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in treating conditions such as cancer, inflammation, and microbial infections .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 7-Cyclopropyl-1-propylindol-5-amine involves its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications present on the indole ring .
Comparación Con Compuestos Similares
1H-indol-5-amine: An indole derivative with an amino group at position 5.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Propylamine: A basic amine with a propyl group.
Uniqueness: 7-Cyclopropyl-1-propylindol-5-amine is unique due to the combination of the cyclopropyl and propyl groups on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
7-cyclopropyl-1-propylindol-5-amine |
InChI |
InChI=1S/C14H18N2/c1-2-6-16-7-5-11-8-12(15)9-13(14(11)16)10-3-4-10/h5,7-10H,2-4,6,15H2,1H3 |
Clave InChI |
RXCMEYVVFDLZQF-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC2=CC(=CC(=C21)C3CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




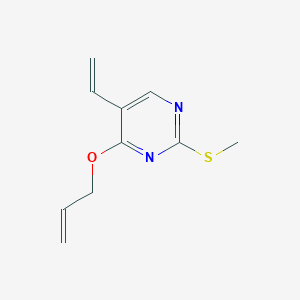

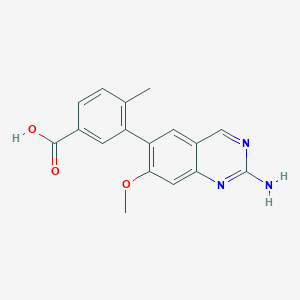
![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)


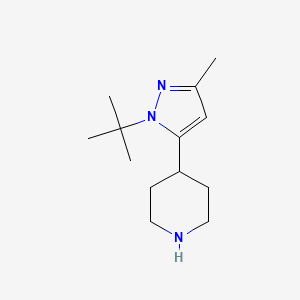
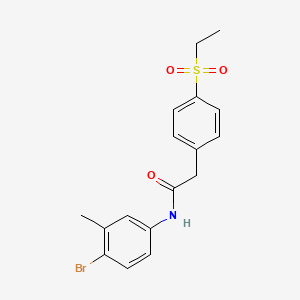

![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)
